molecular formula C13H9ClF3N3 B12581234 [(6-Chloropyridin-3-yl)methyl](4,4,4-trifluorobut-2-en-1-yl)propanedinitrile CAS No. 647839-57-4

[(6-Chloropyridin-3-yl)methyl](4,4,4-trifluorobut-2-en-1-yl)propanedinitrile

Cat. No.: B12581234
CAS No.: 647839-57-4
M. Wt: 299.68 g/mol
InChI Key: XXXUNPXNNZRNLT-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound characterized by the presence of a chloropyridine ring and a trifluorobut-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and 4,4,4-trifluorobut-2-en-1-yl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 6-chloropyridine is reacted with 4,4,4-trifluorobut-2-en-1-yl bromide under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of (6-Chloropyridin-3-yl)methylpropanedinitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)methylpropanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

(6-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloropyridin-3-yl)methanamine
  • (6-Bromopyridin-3-yl)methanamine
  • (6-Methylpyridin-3-yl)methanamine

Uniqueness

(6-Chloropyridin-3-yl)methylpropanedinitrile is unique due to the presence of both a chloropyridine ring and a trifluorobut-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

647839-57-4

Molecular Formula

C13H9ClF3N3

Molecular Weight

299.68 g/mol

IUPAC Name

2-[(6-chloropyridin-3-yl)methyl]-2-(4,4,4-trifluorobut-2-enyl)propanedinitrile

InChI

InChI=1S/C13H9ClF3N3/c14-11-3-2-10(7-20-11)6-12(8-18,9-19)4-1-5-13(15,16)17/h1-3,5,7H,4,6H2

InChI Key

XXXUNPXNNZRNLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(CC=CC(F)(F)F)(C#N)C#N)Cl

Origin of Product

United States

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